

spectroscopic data (NMR, IR, MS) of 2,6-Difluoronicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoronicotinic acid

Cat. No.: B070906

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **2,6-Difluoronicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2,6-Difluoronicotinic acid** (CAS No. 171178-50-0). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2,6-Difluoronicotinic acid** in research and development settings.

Molecular Structure

Chemical Formula: $C_6H_3F_2NO_2$ Molecular Weight: 159.09 g/mol Structure:

 2,6-Difluoronicotinic acid structure

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for **2,6-Difluoronicotinic acid**.

NMR Spectroscopy Data

Table 1: Predicted 1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.5 - 14.5	br s	-	-COOH
~8.4 - 8.6	t	~8.0 Hz	H-4
~7.3 - 7.5	t	~8.0 Hz	H-5

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~165.0	s	-	-COOH
~162.0	dd	$^1\text{JCF} \approx 250 \text{ Hz}$, $^2\text{JCN} \approx 15 \text{ Hz}$	C-2, C-6
~145.0	t	$^3\text{JCCF} \approx 10 \text{ Hz}$	C-4
~115.0	d	$^2\text{JCF} \approx 20 \text{ Hz}$	C-3
~110.0	t	$^4\text{JCCCCF} \approx 5 \text{ Hz}$	C-5

Table 3: Predicted ^{19}F NMR Data (470 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -70 to -90	s	-	F-2, F-6

Note: Chemical shifts are referenced to TMS (^1H , ^{13}C) and CFCl_3 (^{19}F). The exact values can vary depending on the solvent and concentration.

IR Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (carboxylic acid)
~1700-1730	Strong	C=O stretch (carboxylic acid)
~1600-1620	Medium	C=N and C=C stretch (ring)
~1200-1300	Strong	C-F stretch
~900-950	Medium	O-H bend (out-of-plane)

Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
159	[M] ⁺ (Molecular ion)
142	[M - OH] ⁺
114	[M - COOH] ⁺
86	[M - COOH - HCN] ⁺ or [M - COOH - F] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **2,6-Difluoronicotinic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube if any particulate matter is present.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover a range of 0-16 ppm.

- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data with an appropriate line broadening factor.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to 0-200 ppm.
 - A higher number of scans will be necessary due to the low natural abundance of ¹³C.
- ¹⁹F NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - The spectral width should be set to cover the expected range for aromatic fluorine compounds.

IR Spectroscopy

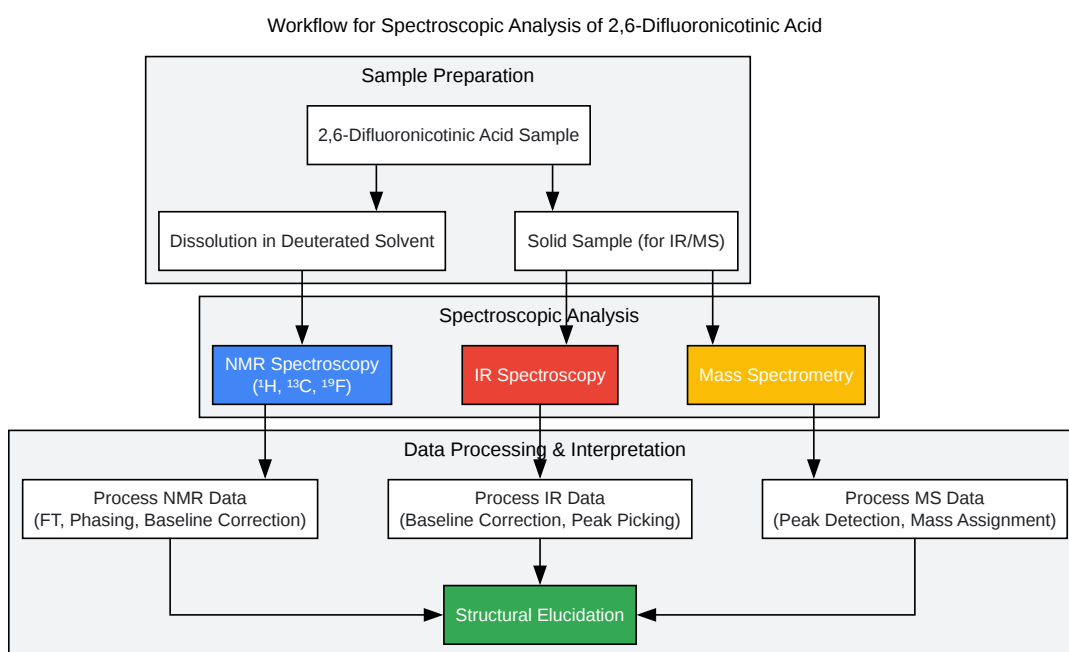
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty instrument (or KBr pellet).
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition (EI):
 - Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
- Data Acquisition (ESI):
 - Infuse the sample solution into the ESI source.
 - Acquire spectra in both positive and negative ion modes.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,6-Difluoronicotinic acid**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2,6-Difluoronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070906#spectroscopic-data-nmr-ir-ms-of-2-6-difluoronicotinic-acid\]](https://www.benchchem.com/product/b070906#spectroscopic-data-nmr-ir-ms-of-2-6-difluoronicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com